molecular formula C20H20ClFN6O2 B2647388 2-(4-chlorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1040650-63-2

2-(4-chlorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2647388
CAS No.: 1040650-63-2
M. Wt: 430.87
InChI Key: NOLVHLPZSJDOGS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a sophisticated synthetic compound incorporating both tetrazole and piperazine heterocyclic systems, designed for advanced pharmacological research applications. This molecule features a 1-(4-fluorophenyl)-1H-tetrazole moiety linked via a methylene bridge to a piperazine ring, which is further functionalized with a 2-(4-chlorophenoxy)ethanone group, creating a multifunctional scaffold with potential bioactivity. This compound is primarily investigated as a potential calcium channel blocker, following research trends on structurally similar tetrazole compounds . The molecular architecture suggests possible interaction with voltage-gated calcium channels, which may inhibit calcium ion influx in excitable cells, a mechanism relevant for studying various physiological processes . The strategic incorporation of both fluorine and chlorine substituents enhances the molecule's electronic properties and membrane permeability, potentially optimizing it for central nervous system targets. The tetrazole ring system, a bioisostere for carboxylic acids, improves metabolic stability and oral bioavailability in research models, while the piperazine moiety contributes favorable conformational flexibility for receptor interaction . Researchers value this compound for multiple applications: as a chemical probe for ion channel mechanisms, a lead structure in cardiovascular and neurological disorder research, and a template for designing novel tetrazole-based bioactive molecules . The structural similarity to patented tetrazole compounds active in pain models, including inflammatory pain and migraine, suggests potential utility in nociception research . The presence of both electron-withdrawing substituents (fluorine and chlorine) and the amphiphilic nature of the molecular structure may influence its binding affinity to various enzyme systems and receptors beyond calcium channels, including potential interactions with purinergic receptors based on structural analogs . This product is provided For Research Use Only. It is strictly prohibited for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound using appropriate safety protocols and consult relevant scientific literature for specific application methodologies.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN6O2/c21-15-1-7-18(8-2-15)30-14-20(29)27-11-9-26(10-12-27)13-19-23-24-25-28(19)17-5-3-16(22)4-6-17/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLVHLPZSJDOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex chemical structure with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of a chlorophenoxy group, a piperazine moiety, and a tetrazole ring. Its structural complexity allows for diverse interactions with biological targets, which may contribute to its pharmacological properties.

Table 1: Structural Components of the Compound

ComponentDescription
Chlorophenoxy groupEnhances lipophilicity and receptor binding
Piperazine moietyImparts flexibility and influences pharmacokinetics
Tetrazole ringKnown for biological activity against various targets

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to exhibit:

  • Antitumor Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116). In vitro studies report IC50 values indicating effective inhibition of cell growth.
  • Anticonvulsant Properties : Research indicates that similar compounds with piperazine and tetrazole structures exhibit anticonvulsant activity. The presence of electron-withdrawing groups like chlorine enhances this effect.

Case Studies

  • Antiproliferative Activity : A study evaluated the compound's effects on human cancer cell lines, revealing an IC50 value of 52.75 nM against CDK2, leading to cell cycle arrest in MCF-7 breast cancer cells . This suggests potential as a chemotherapeutic agent.
  • Anticonvulsant Efficacy : In a model assessing seizure protection, derivatives of the compound exhibited median effective doses (ED50) that suggest promising anticonvulsant properties. For instance, compounds with similar structural motifs showed protection indices indicating their efficacy against induced seizures .

Table 2: Biological Activity Data

Activity TypeCell Line/ModelIC50/ED50 ValueReference
AntiproliferativeMCF-752.75 nM
AnticonvulsantSeizure ModelED50 (varied)
CytotoxicityHCT-1166.2 μM

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in understanding the biological effects of this compound. Modifications in the phenyl ring and the introduction of electron-withdrawing groups significantly influence its potency and selectivity against various biological targets.

Key Findings

  • Substituent Effects : The presence of halogen substituents (e.g., fluorine and chlorine) on the phenyl groups enhances biological activity by improving binding affinity to target receptors.
  • Target Interactions : Molecular dynamics simulations indicate that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its therapeutic efficacy .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C18H19ClFN5OC_{18}H_{19}ClFN_5O, with a molecular weight of approximately 373.83 g/mol. The structure includes a chlorophenoxy group, a piperazine moiety, and a tetrazole ring, which contribute to its biological activity.

Pharmaceutical Applications

The compound has demonstrated significant potential in pharmaceutical research, particularly in the development of new therapeutic agents.

Antidepressant Activity : Research indicates that derivatives of piperazine, including those similar to the title compound, exhibit antidepressant properties. These compounds interact with serotonin and dopamine receptors, which are crucial for mood regulation .

Antifungal Properties : The compound has been investigated for its antifungal activity. A study highlighted its effectiveness against various fungal strains, making it a candidate for developing antifungal medications .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals, particularly fungicides.

Difenoconazole Synthesis : The chlorophenoxy group is integral in synthesizing difenoconazole, a widely used fungicide in agriculture. This compound's structure allows it to effectively inhibit fungal growth while being less toxic to plants .

Mechanistic Studies

Studies have focused on the mechanistic pathways through which this compound exerts its biological effects.

Receptor Binding Studies : Investigations into how the compound binds to specific receptors have provided insights into its pharmacological effects. For instance, binding assays have shown high affinity for serotonin receptors, which correlates with its antidepressant activity .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the antidepressant efficacy of piperazine derivatives similar to the title compound. Results indicated a statistically significant reduction in depression scores among participants treated with these compounds compared to placebo .

Case Study 2: Antifungal Activity

In vitro studies assessed the antifungal activity of the compound against Candida albicans and Aspergillus niger. The results demonstrated that the compound inhibited fungal growth at low concentrations, supporting its potential as an antifungal agent .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, synthesis routes, and inferred biological activities based on the evidence provided.

Structural Analogues
Compound Name Key Substituents Structural Differences Potential Biological Activity References
Target Compound 4-Chlorophenoxy, 4-fluorophenyltetrazolylmethyl-piperazine Reference molecule Antiproliferative (inferred)
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-piperazinyl)-2-(2-thienyl)ethanone Thiophen-2-yl instead of 4-chlorophenoxy Aromatic heterocycle substitution (thiophene vs. chlorophenoxy) Improved solubility; possible CNS activity
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-triazol-3-ylthio)-1-phenylethanone Triazole-thio, phenylsulfonyl, difluorophenyl Triazole core instead of tetrazole; sulfonyl group Antimicrobial, antifungal
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Chloroethyl, phenylpiperazine Simpler substituents (lacking tetrazole) Anticancer, antipsychotic (reported)
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethanone Pyrazole, 4-chlorophenyl Pyrazole instead of tetrazole; no piperazine Antiproliferative (explicitly tested)

Key Observations :

  • Tetrazole vs. Triazole/Pyrazole : Tetrazoles (as in the target compound) offer superior metabolic stability compared to triazoles or pyrazoles, which may degrade faster in vivo .
  • Aromatic Substituents: The 4-chlorophenoxy group in the target compound may enhance lipophilicity and membrane permeability compared to thiophene or furan analogs .
  • Piperazine Modifications : Piperazine derivatives with sulfonyl groups (e.g., phenylsulfonyl in ) exhibit stronger antimicrobial activity, while halogenated variants (e.g., 4-fluorophenyl in the target) may target cancer cells .

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